molecular formula C34H32Cl2N10O2 B14804170 1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride

1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride

Cat. No.: B14804170
M. Wt: 683.6 g/mol
InChI Key: XYDZMSANVPTJBV-UHFFFAOYSA-N
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Description

1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride is a complex organic compound with a unique structure that includes pyridine and pyrimidine rings

Preparation Methods

The synthesis of 1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyridine and pyrimidine rings, followed by their coupling with the 4-methylphenyl group. The final step involves the introduction of the hydrazinium dichloride moiety under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride stands out due to its unique combination of pyridine and pyrimidine rings, along with the hydrazinium dichloride moiety. Similar compounds include:

  • 1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazine
  • 1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium chloride

These compounds share structural similarities but differ in their specific functional groups and properties, making this compound unique in its applications and effects.

Properties

Molecular Formula

C34H32Cl2N10O2

Molecular Weight

683.6 g/mol

IUPAC Name

amino-[2-(4-methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbonyl]azanium;dichloride

InChI

InChI=1S/2C17H15N5O.2ClH/c2*1-11-2-4-13(5-3-11)16-20-10-14(17(23)22-18)15(21-16)12-6-8-19-9-7-12;;/h2*2-10H,18H2,1H3,(H,22,23);2*1H

InChI Key

XYDZMSANVPTJBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)[NH2+]N.CC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)[NH2+]N.[Cl-].[Cl-]

Origin of Product

United States

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